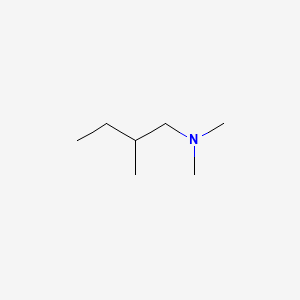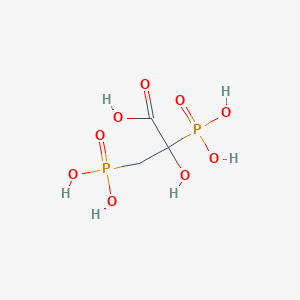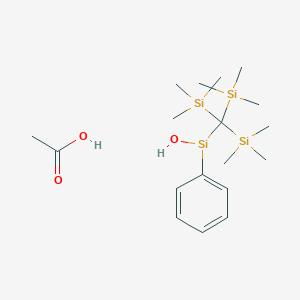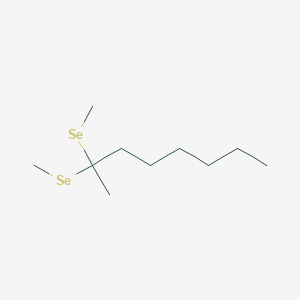
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by a cyclohexene ring substituted with a methyl group and an ester functional group. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate typically involves the esterification of (6-Methylcyclohex-3-en-1-yl)methanol with 2-ethylhex-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and optimizing the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one: A structurally similar compound with a ketone functional group instead of an ester.
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.
Uniqueness
(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is unique due to its specific ester functional group and the combination of a cyclohexene ring with a methyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71172-81-1 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(6-methylcyclohex-3-en-1-yl)methyl (E)-2-ethylhex-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-4-6-10-14(5-2)16(17)18-12-15-11-8-7-9-13(15)3/h7-8,10,13,15H,4-6,9,11-12H2,1-3H3/b14-10+ |
Clave InChI |
QMVXYQBDHSJUEV-GXDHUFHOSA-N |
SMILES isomérico |
CCC/C=C(\CC)/C(=O)OCC1CC=CCC1C |
SMILES canónico |
CCCC=C(CC)C(=O)OCC1CC=CCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)

![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)




![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)



